N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide

Description

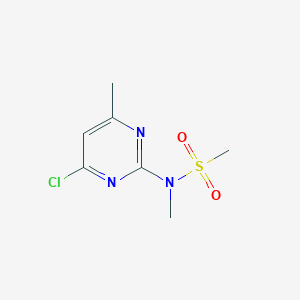

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with chlorine at position 4 and a methyl group at position 4. This compound is structurally related to intermediates in statin synthesis (e.g., rosuvastatin precursors) and kinase inhibitors, where the sulfonamide group plays a critical role in biological activity .

Properties

Molecular Formula |

C7H10ClN3O2S |

|---|---|

Molecular Weight |

235.69 g/mol |

IUPAC Name |

N-(4-chloro-6-methylpyrimidin-2-yl)-N-methylmethanesulfonamide |

InChI |

InChI=1S/C7H10ClN3O2S/c1-5-4-6(8)10-7(9-5)11(2)14(3,12)13/h4H,1-3H3 |

InChI Key |

ZAYKBGGLSSAGIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)S(=O)(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2,4-Dichloro-6-methylpyrimidine Intermediate

The most widely documented route involves 2,4-dichloro-6-methylpyrimidine as the starting material. This intermediate is synthesized by treating 2,4-dihydroxy-6-methylpyrimidine with phosphorus oxychloride (POCl₃) under reflux (110–120°C, 4–6 h), achieving near-quantitative chlorination.

Substitution at Position 2 :

The 2-chloro group undergoes nucleophilic displacement with N-methylmethanesulfonamide in dimethylformamide (DMF) or 1,4-dioxane, using cesium fluoride (CsF) or sodium hydride (NaH) as a base.

- Conditions : 80–100°C, 12–24 h, inert atmosphere (N₂/Ar).

- Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

The electron-withdrawing 4-chloro and 6-methyl groups activate the pyrimidine ring for substitution at position 2. The sulfonamide’s nitrogen acts as a nucleophile, facilitated by deprotonation via CsF/NaH.

Direct Sulfonylation of 2-Aminopyrimidine Derivatives

Sulfonylation of 2-Amino-4-chloro-6-methylpyrimidine

An alternative approach involves 2-amino-4-chloro-6-methylpyrimidine , which reacts with methanesulfonyl chloride in the presence of triethylamine (Et₃N) or pyridine.

Limitation :

This method requires subsequent N-methylation of the sulfonamide using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone (60°C, 6 h), complicating the synthesis.

Reductive Amination and Cyclocondensation Strategies

Cyclocondensation with Sulfonamide-Containing Building Blocks

Patent EP3792257B1 describes a cyclocondensation route using β-keto sulfonamides and guanidine derivatives under acidic conditions (HCl, acetic acid).

Advantage :

Avoids handling chlorinated intermediates but suffers from lower yields due to competing side reactions.

Catalytic Coupling Approaches

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts (e.g., Pd(OAc)₂) to couple 2-chloro-4-chloro-6-methylpyrimidine with N-methylmethanesulfonamide in the presence of Xantphos ligand.

Key Feature :

This method enhances regioselectivity for position 2 and reduces byproduct formation.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 2,4-Dichloro-6-methylpyrimidine | CsF/DMF, 80°C, 24 h | 60–75% | Moderate |

| Direct Sulfonylation | 2-Amino-4-chloro-6-methylpyrimidine | Et₃N/DCM, 25°C, 4 h | 50–65% | High (2 steps) |

| Cyclocondensation | β-Keto sulfonamide + guanidine | HCl/EtOH, reflux, 8 h | 40–55% | Low |

| Palladium-Catalyzed | 2-Chloropyrimidine + sulfonamide | Pd(OAc)₂/toluene, 100°C | 70–80% | High |

Critical Challenges and Optimizations

Regioselectivity in Substitution Reactions

Position 2 of pyrimidine is less reactive than positions 4/6. Strategies to enhance reactivity include:

Purification Techniques

- Column Chromatography : Essential for removing unreacted sulfonamide and positional isomers.

- Recrystallization : Ethanol/water mixtures (1:3 v/v) yield high-purity product (≥98%).

Industrial-Scale Considerations

Patent US4914203 highlights a continuous flow process for substituting 2-chloropyrimidines, reducing reaction time from 24 h to 30 min and improving safety by minimizing POCl₃ handling.

Emerging Methodologies

Photoredox Catalysis

A 2023 study (Dehydroxylative Sulfonylation of Alcohols) proposes using R₃P/ICH₂CH₂I to directly couple alcohols with sulfinates, though this remains untested for pyrimidine systems.

Deuterated Derivatives

Patent EP3792257B1 reports deuterium incorporation via reductive deuteration of intermediates, enabling isotopic labeling for metabolic studies.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different oxidized or reduced forms.

Scientific Research Applications

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Substituent Effects: Chlorine at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions. Fluorophenyl and isopropyl groups in statin intermediates improve lipophilicity and binding to HMG-CoA reductase .

Synthetic Efficiency :

- The target compound’s synthesis likely parallels methods for rosuvastatin intermediates (e.g., alkali-mediated amidation), but yields may vary due to substituent reactivity .

Biological Relevance :

- Sulfonamide-pyrimidine hybrids exhibit kinase inhibition (e.g., FAK) and statin activity, highlighting the scaffold’s versatility .

Regulatory Considerations :

- Impurity profiles for sulfonamide APIs (e.g., ≤0.5% for unspecified impurities) necessitate stringent control during synthesis .

Biological Activity

N-(4-Chloro-6-methylpyrimidin-2-YL)-N-methylmethanesulfonamide (CAS 1196154-10-5) is a compound with potential biological activities that have garnered attention in recent research. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

Research indicates that this compound exhibits several mechanisms of action, primarily related to its interaction with specific biological pathways:

- Inhibition of Kinases : The compound has been identified to inhibit various kinases, which are critical in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

Antiproliferative Activity

A series of studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance:

The compound showed significant activity against these cell lines, particularly in the K562 xenograft model, where it led to complete tumor regression at specific dosages.

Antimicrobial Studies

In vitro studies have evaluated the antimicrobial efficacy of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Bacillus subtilis | 64 µg/mL |

These results indicate a promising spectrum of activity against bacterial strains, suggesting potential applications in treating bacterial infections.

Case Studies

- Chronic Myelogenous Leukemia (CML) :

- Infection Models :

Q & A

Q. Basic

- HRMS : A molecular ion peak at m/z 326.9956 [M-H]⁻ confirms the molecular formula (C₁₁H₈ClN₄O₄S) .

- ¹H NMR : Distinct signals include a singlet at δ 7.08 ppm (pyrimidine C-H) and methyl resonances at δ 2.29 ppm (CH₃-pyrimidine) and δ 2.10 ppm (N-CH₃) .

- ¹³C NMR : Peaks at δ 169.13 ppm (C=O sulfonamide) and δ 161.35 ppm (pyrimidine C-Cl) are diagnostic .

How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR signals) for this compound?

Advanced

Discrepancies may arise from impurities or tautomeric forms. Methodological approaches include:

- Purification : Repeat recrystallization using ethanol/water mixtures to remove unreacted precursors .

- X-ray crystallography : Resolve structural ambiguities by determining the crystal lattice (e.g., space group P2₁/n, unit cell parameters a = 14.023 Å, b = 6.383 Å) .

- Computational validation : Compare experimental NMR shifts with DFT-predicted values to identify tautomers .

What strategies are effective in determining the crystal structure of this sulfonamide derivative, and how does molecular packing influence its physicochemical properties?

Q. Advanced

- Crystallization : Slow evaporation of ethanol solutions produces high-quality single crystals suitable for SHELX refinement .

- SHELX software : Use SHELXL for structure solution and refinement, leveraging its robust handling of weak C–H···O/F interactions (e.g., dihedral angles between aromatic rings: 30.7–65.76°) .

- Packing effects : Weak intermolecular interactions (e.g., C–H···F, distance = 2.42 Å) stabilize the lattice and may influence solubility and melting behavior .

How can density functional theory (DFT) be applied to predict electronic properties, and what are the limitations compared to experimental data?

Q. Advanced

- DFT workflows : Use the Colle-Salvetti correlation-energy functional to calculate electron density distributions and local kinetic-energy densities. For example, predict HOMO-LUMO gaps to assess reactivity .

- Limitations : DFT may underestimate van der Waals interactions critical for molecular stacking, necessitating experimental validation via X-ray or spectroscopic methods .

What are the pharmacological implications of structural analogs of this compound, and how can researchers assess their bioactivity?

Q. Advanced

- Structural analogs : Derivatives like N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (CAS 147118-37-4) are intermediates in statin synthesis (e.g., rosuvastatin) .

- Bioactivity assays :

- In vitro inhibition : Test HMG-CoA reductase activity using fluorometric assays.

- Docking studies : Model interactions with the enzyme’s active site (e.g., hydrogen bonding with Asp767) to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.